(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R,5R)-tricyclo[32102,4]oct-6-ene-3-carbonyl chloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the carbonyl chloride moiety. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl chloride to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high-strength polymers or specialized coatings.
Mechanism of Action
The mechanism of action of (1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S,5S)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride: A stereoisomer with similar chemical properties but different biological activity.
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: A simpler bicyclic analog with fewer rings and different reactivity.
Norbornene derivatives: Compounds with a similar bicyclic structure but lacking the tricyclic framework.
Uniqueness
(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride stands out due to its tricyclic structure, which imparts unique steric and electronic properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h1-2,4-8H,3H2/t4-,5+,6+,7-,8? |
InChI Key |
QODMBIVETQUSAO-MLVOBBTPSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C3C(=O)Cl |
Canonical SMILES |
C1C2C=CC1C3C2C3C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.